molecular formula C25H26N2O3S B2809749 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955225-53-3

3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Katalognummer: B2809749
CAS-Nummer: 955225-53-3
Molekulargewicht: 434.55
InChI-Schlüssel: RXBKFIQYFKDQBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic tetrahydroisoquinoline derivative of interest in medicinal chemistry and oncology research. Tetrahydroisoquinolines are a significant class of nitrogen-containing heterocycles that form the core structural framework of numerous biologically active alkaloids and pharmacologically relevant compounds . This compound shares a close structural relationship with a class of conformationally flexible tetrahydroisoquinolinyl benzamide analogues that are known to demonstrate high affinity and selectivity for sigma-2 (σ2) receptors . The sigma-2 receptor is an established biomarker of cell proliferation and is highly expressed in a wide variety of tumor cell lines and solid tumors, including breast, lung, and renal carcinomas . Consequently, research ligands targeting this receptor, such as this benzamide analogue, are valuable tools for investigating the proliferative status of tumors and have potential application in the development of non-invasive diagnostic imaging agents for techniques like Positron Emission Tomography (PET) . The N-tosyl group on the tetrahydroisoquinoline nitrogen is a common and useful protecting group in synthetic organic chemistry that can facilitate further structural modifications via metal-free oxidative C(sp3)-H functionalization, allowing researchers to diversify the scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3,4-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-17-4-10-24(11-5-17)31(29,30)27-13-12-20-8-9-23(15-22(20)16-27)26-25(28)21-7-6-18(2)19(3)14-21/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBKFIQYFKDQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the 1,2,3,4-tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

  • Tosylation: : The tetrahydroisoquinoline intermediate is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group, which is a common protecting group in organic synthesis.

  • Formation of the Benzamide: : The final step involves the coupling of the tosylated tetrahydroisoquinoline with 3,4-dimethylbenzoic acid or its derivatives. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the tetrahydroisoquinoline ring. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the amide group or the aromatic rings. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, nitration with HNO₃ and H₂SO₄, sulfonation with SO₃ or H₂SO₄.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Studies might focus on its effects on specific biological pathways and its potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism of action of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tosyl group could play a role in enhancing the compound’s binding affinity or stability, while the benzamide moiety might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The primary structural analogs of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide are derivatives of the tetrahydroisoquinoline-benzamide framework. Below is a detailed comparison based on substituent variations and inferred physicochemical properties:

4-Propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

  • Structural Differences : The benzamide moiety in this analog bears a 4-propyl substituent instead of 3,4-dimethyl groups.
  • Steric Effects: The para-substituted propyl group may reduce steric hindrance compared to the ortho-dimethyl arrangement, possibly improving binding to flat hydrophobic pockets in biological targets. Metabolic Stability: Longer alkyl chains like propyl are more susceptible to oxidative metabolism, which could shorten the compound’s half-life relative to the methyl-substituted derivative.

General Tetrahydroisoquinoline Derivatives

  • Tosyl Group Role: The 2-tosyl group is conserved across many analogs (e.g., ), suggesting its importance in stabilizing the tetrahydroisoquinoline nitrogen and influencing crystallinity.
  • Benzamide Substituent Variations: 3,4-Dimethyl vs. Unsubstituted Benzamide: Lack of substituents decreases molecular weight and lipophilicity, which may improve solubility but reduce potency.

Data Table: Structural and Inferred Properties

Compound Name Substituent on Benzamide Molecular Weight (g/mol)* logP (Calculated)* Key Features
3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 3,4-dimethyl ~483.6 ~3.8 Ortho-substitution enhances steric bulk
4-Propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 4-propyl ~495.6 ~4.5 Para-substitution increases lipophilicity

*Values are estimated using fragment-based calculations due to lack of experimental data in provided sources.

Research Findings and Limitations

  • Structural Insights: The tetrahydroisoquinoline core and tosyl group are conserved in analogs, implying shared synthetic pathways and crystallographic characterization methods (e.g., SHELX refinement ).
  • Pharmacological Gaps: No bioactivity or toxicity data for the target compound or its analogs are available in the provided evidence, limiting direct pharmacological comparisons.
  • Substituent-Driven Hypotheses : Based on organic chemistry principles, the 3,4-dimethyl groups likely improve metabolic stability over alkyl chains like propyl but may reduce binding efficiency due to steric effects.

Biologische Aktivität

3,4-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is C22H28N2O3SC_{22}H_{28}N_{2}O_{3}S with a molecular weight of 400.5 g/mol. The structure includes a tetrahydroisoquinoline core substituted with a tosyl group and a benzamide moiety.

PropertyValue
Molecular FormulaC22H28N2O3S
Molecular Weight400.5 g/mol
Melting PointNot available
DensityNot available

Target Interaction
The compound is believed to interact with various biological targets including receptors and enzymes involved in neuroinflammation and neurodegeneration. The tetrahydroisoquinoline scaffold is known for its role in modulating neurotransmitter systems and may have implications in treating neurological disorders.

Biochemical Pathways
Research indicates that derivatives of tetrahydroisoquinolines can influence several biochemical pathways associated with neuroinflammation and oxidative stress. These pathways are critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Studies have shown that tetrahydroisoquinoline derivatives possess antimicrobial properties. For instance, compounds similar to 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have demonstrated effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research indicates that tetrahydroisoquinolines can protect neuronal cells from apoptosis induced by oxidative stress. This property may be beneficial in developing therapies for neurodegenerative conditions.

Case Studies

  • Neuroprotective Study
    A study conducted on a related tetrahydroisoquinoline derivative demonstrated significant neuroprotective effects in animal models of Parkinson's disease. The compound was shown to reduce dopaminergic neuron loss and improve motor function in treated subjects.
  • Antimicrobial Efficacy
    In vitro tests on various bacterial strains revealed that similar compounds exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be low, indicating high potency against pathogens.

Q & A

Q. What are the key synthetic steps for 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, followed by functionalization at the 7-position.

Tosylation of the secondary amine using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Benzamide coupling via acylation with 3,4-dimethylbenzoyl chloride, often using coupling agents like HATU or DCC.

Q. Optimization strategies :

  • Temperature control : Tosylation proceeds efficiently at 0–5°C to minimize side reactions .
  • Solvent selection : Use anhydrous DMF or dichloromethane to enhance coupling efficiency .
  • Catalytic additives : DMAP improves acylation yields by activating the carbonyl group .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at 3,4-positions and tosyl proton environments) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry and torsional angles using SHELX programs (e.g., SHELXL for refinement) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching calculated mass within 2 ppm error) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological target(s) of this compound?

Answer:

  • Target fishing assays : Use affinity chromatography with immobilized compound to isolate binding proteins, followed by LC-MS/MS identification .
  • Cellular thermal shift assays (CETSA) : Monitor protein thermal stability shifts in the presence of the compound to identify target engagement .
  • Molecular docking : Screen against databases (e.g., PDB) using software like AutoDock Vina, focusing on enzymes/receptors with tetrahydroisoquinoline-binding pockets (e.g., kinases, GPCRs) .

Q. What strategies address low solubility in aqueous media during in vitro bioactivity assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Pro-drug modification : Introduce ionizable groups (e.g., phosphate esters) at the benzamide or tosyl moieties .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can contradictions in reported biological activity data across studies be resolved?

Answer:

  • Standardize assay protocols : Adopt consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls .
  • Dose-response validation : Compare IC50_{50} values across multiple replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Structural analogs : Test derivatives (e.g., replacing tosyl with acetyl groups) to isolate structure-activity relationships (SAR) .

Methodological Notes

  • Crystallography : For ambiguous electron density maps (e.g., tosyl group disorder), use SHELXL’s PART and SUMP instructions .
  • Bioactivity data normalization : Include Z’-factor calculations to validate assay robustness .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.